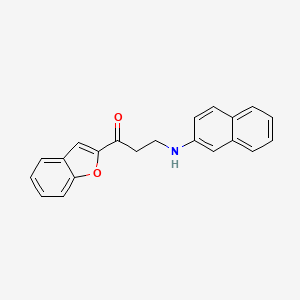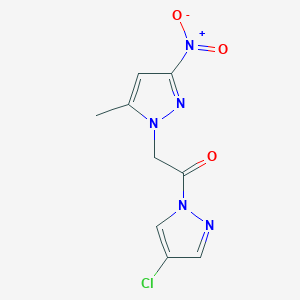![molecular formula C20H9Cl2F7N4O2 B11489466 7-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11489466.png)
7-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2,4-DICHLOROPHENYL)-1-(4-FLUOROPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE is a complex organic compound characterized by its unique structure, which includes multiple halogenated phenyl groups and a pyrimido[4,5-d][1,3]diazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,4-DICHLOROPHENYL)-1-(4-FLUOROPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE typically involves multi-step organic synthesis. The process often starts with the preparation of the pyrimido[4,5-d][1,3]diazine core, followed by the introduction of the halogenated phenyl groups and the trifluoromethyl groups. Common reagents used in these steps include halogenating agents, fluorinating agents, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and environmentally friendly solvents to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-(2,4-DICHLOROPHENYL)-1-(4-FLUOROPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Halogenated phenyl groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
Chemistry
In chemistry, 7-(2,4-DICHLOROPHENYL)-1-(4-FLUOROPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of halogenated phenyl groups on biological systems. It may serve as a model compound for investigating the interactions between halogenated organic molecules and biological targets.
Medicine
In medicinal chemistry, the compound’s potential pharmacological properties are of interest. Researchers may explore its activity as an inhibitor or modulator of specific enzymes or receptors, aiming to develop new therapeutic agents.
Industry
In the industrial sector, 7-(2,4-DICHLOROPHENYL)-1-(4-FLUOROPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE can be used in the production of specialty chemicals, including advanced materials with unique properties such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 7-(2,4-DICHLOROPHENYL)-1-(4-FLUOROPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s halogenated phenyl groups and trifluoromethyl groups can enhance its binding affinity and specificity for these targets. The exact pathways and molecular interactions depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 7-(2,4-DICHLOROPHENYL)-1-(4-FLUOROPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE shares structural similarities with other halogenated pyrimido[4,5-d][1,3]diazine derivatives.
- Compounds such as 7-(2,4-DICHLOROPHENYL)-1-(4-FLUOROPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE and its analogs are often compared based on their chemical reactivity, biological activity, and potential applications.
Uniqueness
The uniqueness of 7-(2,4-DICHLOROPHENYL)-1-(4-FLUOROPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE lies in its specific combination of halogenated phenyl groups and trifluoromethyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H9Cl2F7N4O2 |
|---|---|
Molecular Weight |
541.2 g/mol |
IUPAC Name |
7-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H9Cl2F7N4O2/c21-8-1-6-11(12(22)7-8)14-30-15-13(18(32-14,19(24,25)26)20(27,28)29)16(34)31-17(35)33(15)10-4-2-9(23)3-5-10/h1-7H,(H,30,32)(H,31,34,35) |
InChI Key |
KDDRHRCFXGWQBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C(=O)NC2=O)C(N=C(N3)C4=C(C=C(C=C4)Cl)Cl)(C(F)(F)F)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({5-[(3-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B11489383.png)

![1-{1-[4,6-bis(dipropylamino)-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazol-4-yl}ethanone](/img/structure/B11489385.png)
![3-(1,3-benzodioxol-5-yl)-N-[3-(dimethylamino)propyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11489388.png)
![N-[5-oxo-2-phenyl-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]pentanamide](/img/structure/B11489396.png)
![2-amino-4-(3-chlorophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B11489400.png)

![N-{4-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B11489407.png)
![1,3-dimethyl-7-(4-methylphenyl)-8-[3-(trifluoromethyl)phenyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11489408.png)
![Butanoic acid, 4-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-4-oxo-, 4-methylcyclohexyl ester](/img/structure/B11489430.png)
![N-[4-acetyl-1-cyclopentyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-3-cyclohexylpropanamide](/img/structure/B11489435.png)
![5-{[(3,4-Dichlorophenyl)amino]methyl}quinolin-8-ol](/img/structure/B11489439.png)
![2-amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B11489446.png)
![4-chloro-N-[2-(pyridin-4-yl)ethyl]benzenesulfonamide](/img/structure/B11489453.png)
